

AMG-208 Oral Bioavailability in Animal Models: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the oral bioavailability of **AMG-208**, a potent and selective small-molecule inhibitor of the c-Met receptor tyrosine kinase, in preclinical animal models. The data presented here is crucial for understanding the pharmacokinetic profile of this compound and for informing its development as a potential therapeutic agent.

Quantitative Pharmacokinetic Data

The oral bioavailability of **AMG-208** has been characterized in male Sprague-Dawley rats. The key pharmacokinetic parameters are summarized in the table below, providing a clear comparison between intravenous and oral administration routes.



Parameter	Administrat ion Route	Dose	Value	Units	Reference
Clearance (Cl)	Intravenous (i.v.)	0.5 mg/kg	0.37	L/h/kg	[1][2]
Volume of Distribution at Steady State (Vss)	Intravenous (i.v.)	0.5 mg/kg	0.38	L/kg	[1][2]
Half-life (T1/2)	Intravenous (i.v.)	0.5 mg/kg	1	hour	[1][2]
Area Under the Curve (AUC0 → ∞)	Oral (p.o.)	2 mg/kg	2517	ng·h/mL	[1]
Oral Bioavailability (F)	Oral (p.o.)	2 mg/kg	43	%	[1]

Experimental Protocols

The pharmacokinetic data presented above was obtained from a study in male Sprague-Dawley rats.[1][2] The experimental design involved two arms to determine the absolute oral bioavailability.

Intravenous Administration:

Animal Model: Male Sprague-Dawley rats.[1][2]

Dose: 0.5 mg/kg.[1][2]

• Formulation: Not specified.

• Blood Sampling: Serial blood samples were collected at specified time points postadministration to determine the plasma concentration-time profile.



 Analytical Method: Plasma concentrations of AMG-208 were quantified using a validated bioanalytical method, likely liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is standard practice for small molecule quantification.

Oral Administration:

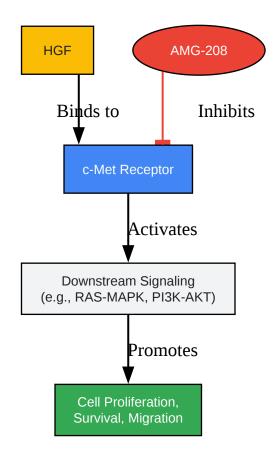
- Animal Model: Male Sprague-Dawley rats.[1]
- Dose: 2 mg/kg.[1]
- · Formulation: Not specified.
- Blood Sampling: Serial blood samples were collected at specified time points post-gavage to determine the plasma concentration-time profile.
- Analytical Method: Plasma concentrations of AMG-208 were quantified using a validated bioanalytical method.

Data Analysis: The oral bioavailability (F) was calculated by comparing the dose-normalized Area Under the Curve (AUC) from the oral administration to the AUC from the intravenous administration.

Visualizations Signaling Pathway

AMG-208 is a selective inhibitor of the c-Met receptor tyrosine kinase.[1][2] The binding of its ligand, Hepatocyte Growth Factor (HGF), to c-Met triggers a downstream signaling cascade that promotes cell proliferation, survival, migration, and invasion. By inhibiting c-Met, **AMG-208** blocks these oncogenic signals.





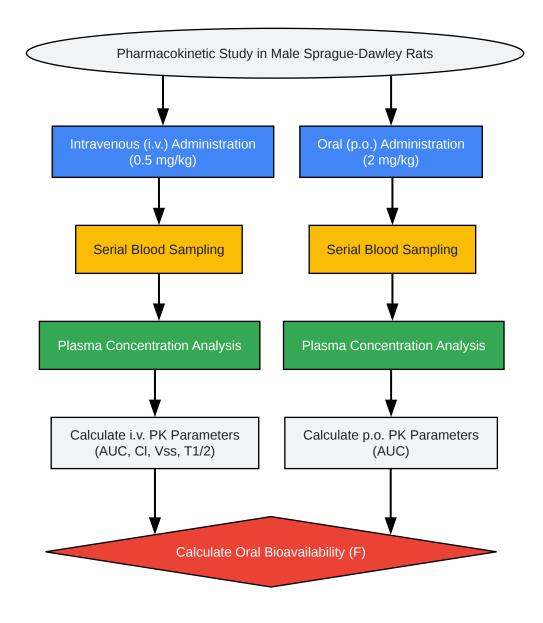
Click to download full resolution via product page

Caption: Simplified HGF/c-Met signaling pathway inhibited by AMG-208.

Experimental Workflow

The following diagram illustrates the workflow of the preclinical pharmacokinetic study conducted to determine the oral bioavailability of **AMG-208** in rats.





Click to download full resolution via product page

Caption: Experimental workflow for determining the oral bioavailability of AMG-208 in rats.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

• 1. selleckchem.com [selleckchem.com]







- 2. AMG-208|AMG208,C-Met inhibitor|DC Chemicals [dcchemicals.com]
- To cite this document: BenchChem. [AMG-208 Oral Bioavailability in Animal Models: A
 Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b1684691#amg-208-oral-bioavailability-in-animal-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com